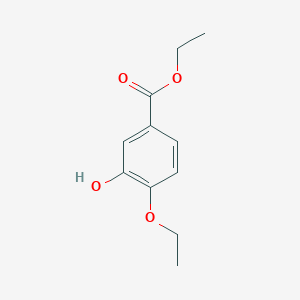

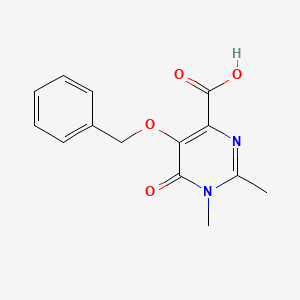

![molecular formula C6H2Cl2S2 B3327839 2,5-Dichlorothieno[3,2-b]thiophene CAS No. 39076-88-5](/img/structure/B3327839.png)

2,5-Dichlorothieno[3,2-b]thiophene

Overview

Description

2,5-Dichlorothieno[3,2-b]thiophene is a clear colorless to slightly yellow liquid . It is mainly used as a pharmaceutical intermediate and is used in the synthesis of 3,4-disubstituted thiophenes .

Synthesis Analysis

A full functionalization of all four positions of the thieno[3,2-b]thiophene scaffold was achieved. Starting from this compound, magnesiation of the 3- and 6-position using tmpMgCl⋅LiCl furnishes, after trapping with various electrophiles, 3,6-difunctionalized dichlorothieno[3,2-b]thiophenes .Molecular Structure Analysis

The molecular formula of this compound is C6H2Cl2S2 . The molecular weight is 209.1 g/mol . The InChIKey is DWPMHGKBWNDQQO-UHFFFAOYSA-N .Chemical Reactions Analysis

The direct site-selective arylation of 2-arylthieno[3,2-b]thiophene takes place at predictable positions (i.e., at the C-3 or C-5 position) depending on the nature and the size of the 2-aryl substituents. If the 2-aryl substituent bears an electron-withdrawing group, the next arylation takes place at the C-3 position .Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 301.7±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol . The flash point is 180.2±13.2 °C .Scientific Research Applications

Functionalization and Material Chemistry Applications

2,5-Dichlorothieno[3,2-b]thiophene has been utilized in the full functionalization of thieno[3,2-b]thiophene scaffold, offering significant potential in material chemistry. For instance, Kunz and Knochel (2011) achieved the functionalization of all four positions of this scaffold, starting from this compound. This process involved magnesiation, which after trapping with various electrophiles, yielded 3,6-difunctionalized dichlorothieno[3,2-b]thiophenes. The subsequent steps led to the preparation of fully functionalized thieno[3,2-b]thiophenes and new condensed heterocycles, which are vital in material chemistry applications (Kunz & Knochel, 2011).

Applications in Organic Electronics and Semiconductors

The use of this compound extends to the domain of organic electronics and semiconductor research. For example, a study by Yin et al. (2022) illustrates how protonated 3,4-ethylene dioxythiophene moieties, integrated with this compound, can be used in designing organic semiconductors. This integration results in a broad absorption in the near-infrared range, corresponding to polaron and bipolaron absorption, and achieves electrical conductivity of about 0.1 S cm−1 at 100 °C. This research indicates the potential of this compound in developing advanced organic semiconductor materials (Yin et al., 2022).

Synthesis and Application in Pharmacology

While excluding information directly related to drug use, dosage, and side effects, the compound's role in pharmaceutical research is noteworthy. Mabkhot et al. (2015) highlight the significance of the thieno[2,3-b]thiophene moiety, including its derivatives like this compound, in designing novel pharmaceutical therapies. This study emphasizes the structural and therapeutic diversity of thienothiophene derivatives, underscoring their importance in the synthesis of pharmaceutical drugs (Mabkhot et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2,5-Dichlorothieno[3,2-b]thiophene (TT-Cl) is the active layer of organic solar cells (OSCs). The compound interacts with the light-harvesting components of these cells, optimizing their nanoscale morphology .

Mode of Action

TT-Cl, a volatile solid additive, satisfies the design criteria of a planar conjugated skeleton with suitable molecular size, symmetrical geometry, and proper halogenation . It exhibits high crystallinity and strong interactions with light-harvesting components, leading to optimized molecular crystalline ordering, fibrillar networks, and vertical phase distributions .

Biochemical Pathways

The biochemical pathways affected by TT-Cl primarily involve the energy conversion processes in OSCs. By optimizing the nanoscale morphology of the active layers, TT-Cl enhances the efficiency of these processes, including exciton diffusion and dissociation, and charge transport and extraction .

Result of Action

The application of TT-Cl in OSCs results in a significant performance enhancement. For instance, PM6:Y6-based binary and ternary OSCs achieved power conversion efficiencies (PCEs) of 18.20% and 18.95%, respectively . Moreover, PM6:CH23-based binary OSCs presented an outstanding PCE of 18.72% .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

A new volatile solid additive 2,5-dichlorothieno[3,2-b]thiophene (TT-Cl) is delicately explored, fully satisfying the design criteria of a planar conjugated skeleton with suitable molecular size, symmetrical geometry, and proper halogenation . This shows promise for future applications in the field of organic solar cells.

properties

IUPAC Name |

2,5-dichlorothieno[3,2-b]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPMHGKBWNDQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.